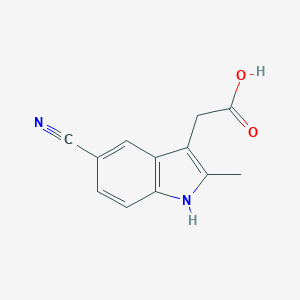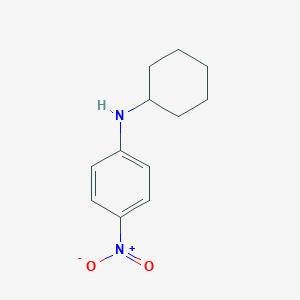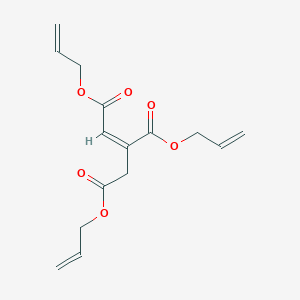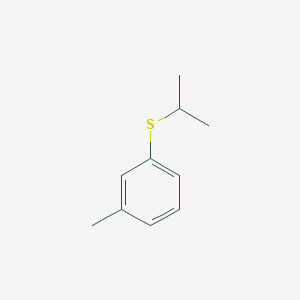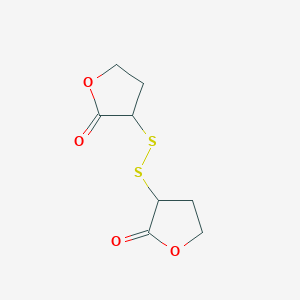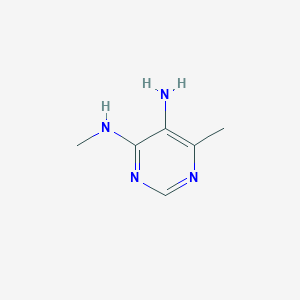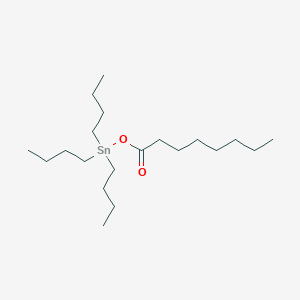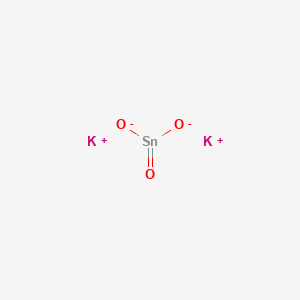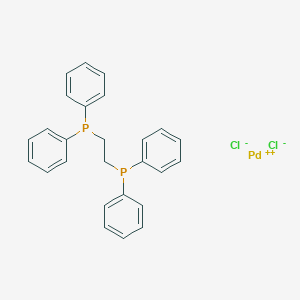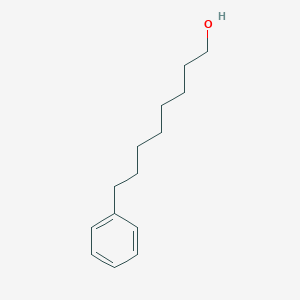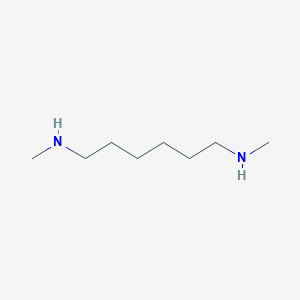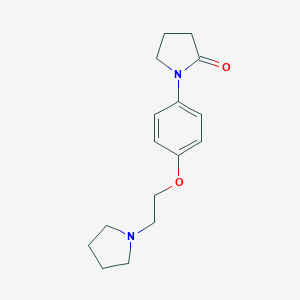
2-Pyrrolidinone, 1-(p-(2-(1-pyrrolidinyl)ethoxy)phenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Pyrrolidinone, 1-(p-(2-(1-pyrrolidinyl)ethoxy)phenyl)-, also known as N-phenylpyrrolidinone (NPP), is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. NPP is a cyclic amide containing a phenyl group and a pyrrolidine ring.
Scientific Research Applications
NPP has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and organic electronics. In medicinal chemistry, NPP has been investigated for its ability to act as a prodrug for various drugs, including opioids. In materials science, NPP has been studied for its potential use as a building block for the synthesis of polymers and other materials. In organic electronics, NPP has been investigated for its potential use as a hole-transporting material in organic solar cells.
Mechanism Of Action
The mechanism of action of NPP is not fully understood. However, it is believed that NPP acts as a prodrug for various drugs, including opioids. When NPP is metabolized in the body, it is converted into the active drug. In addition, NPP has been shown to have antioxidant properties, which may contribute to its potential therapeutic effects.
Biochemical And Physiological Effects
NPP has been shown to have various biochemical and physiological effects. In animal studies, NPP has been shown to have analgesic effects, which may be due to its ability to act as a prodrug for opioids. In addition, NPP has been shown to have antioxidant properties, which may be beneficial for the treatment of various diseases.
Advantages And Limitations For Lab Experiments
NPP has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it can be used as a building block for the synthesis of various materials. However, NPP also has some limitations. It is not very soluble in water, which can make it difficult to work with in aqueous environments. In addition, the mechanism of action of NPP is not fully understood, which can make it difficult to interpret experimental results.
Future Directions
There are several future directions for the study of NPP. One potential direction is the further investigation of its potential as a prodrug for various drugs, including opioids. In addition, NPP could be further studied for its potential use as a building block for the synthesis of polymers and other materials. Finally, the antioxidant properties of NPP could be further investigated for their potential therapeutic effects in various diseases.
Synthesis Methods
NPP can be synthesized through a reaction between 1-phenyl-2-pyrrolidinone and 1-(2-bromoethoxy)-4-nitrobenzene. The reaction is carried out in the presence of a palladium catalyst and a base. The resulting product is then purified through recrystallization.
properties
CAS RN |
14053-08-8 |
|---|---|
Product Name |
2-Pyrrolidinone, 1-(p-(2-(1-pyrrolidinyl)ethoxy)phenyl)- |
Molecular Formula |
C16H22N2O2 |
Molecular Weight |
274.36 g/mol |
IUPAC Name |
1-[4-(2-pyrrolidin-1-ylethoxy)phenyl]pyrrolidin-2-one |
InChI |
InChI=1S/C16H22N2O2/c19-16-4-3-11-18(16)14-5-7-15(8-6-14)20-13-12-17-9-1-2-10-17/h5-8H,1-4,9-13H2 |
InChI Key |
ZERNUJININJBQK-UHFFFAOYSA-N |
SMILES |
C1CCN(C1)CCOC2=CC=C(C=C2)N3CCCC3=O |
Canonical SMILES |
C1CCN(C1)CCOC2=CC=C(C=C2)N3CCCC3=O |
Other CAS RN |
14053-08-8 |
synonyms |
1-[p-(2-Pyrrolizinoethoxy)phenyl]-2-pyrrolidone |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



